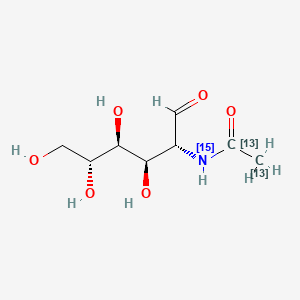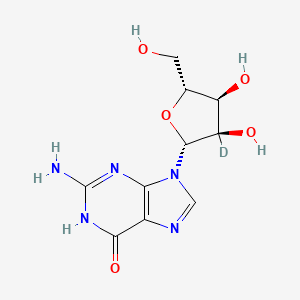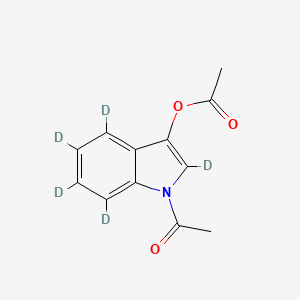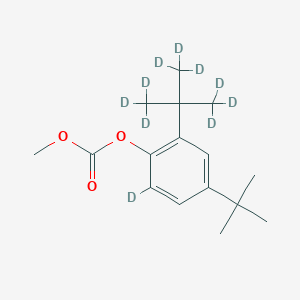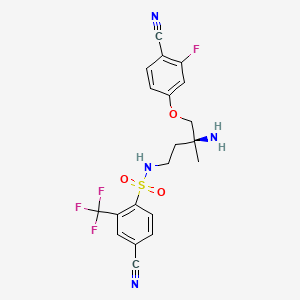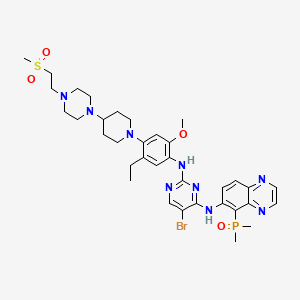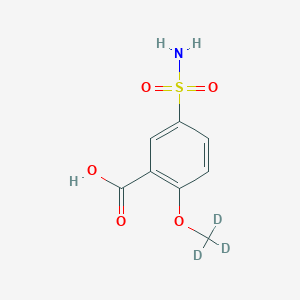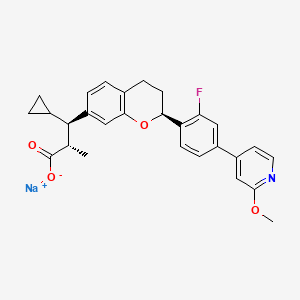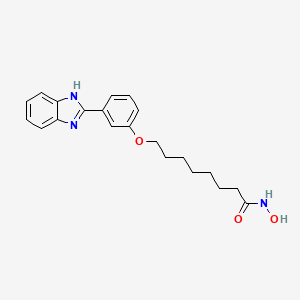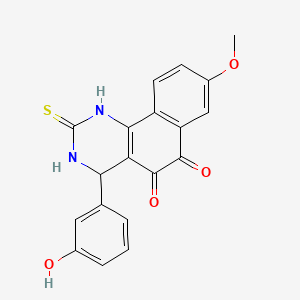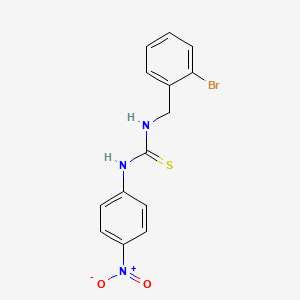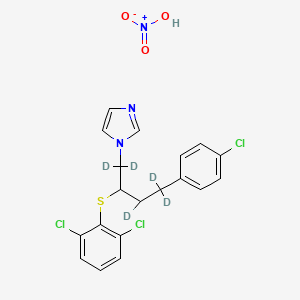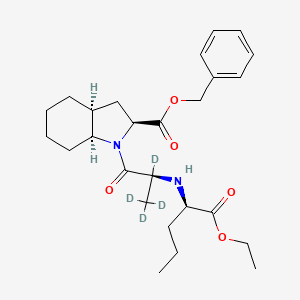
Lycbx
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lycbx is a fluorescent biotin derivative of Lucifer Yellow, which is a neuronal tracer. The biotin portion of the molecule allows for the amplification of the fluorescent signal using standard biotin-avidin or biotin-streptavidin biochemistry . This compound is widely used in neuroscience research for tracing neuronal pathways and studying cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lycbx involves the derivatization of Lucifer Yellow with biotin. The process typically includes the following steps:
Activation of Lucifer Yellow: Lucifer Yellow is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling with Biotin: The activated Lucifer Yellow is then reacted with biotin in the presence of a base, such as triethylamine, to form the biotinylated derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
化学反应分析
Types of Reactions
Lycbx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different research applications.
科学研究应用
Lycbx has a wide range of applications in scientific research, including:
Neuroscience: Used as a neuronal tracer to study neuronal pathways and connectivity.
Cell Biology: Employed in cell labeling and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
作用机制
The mechanism of action of Lycbx involves its ability to bind to specific cellular components and emit fluorescence upon excitation. The biotin portion of the molecule allows for the amplification of the fluorescent signal through biotin-avidin or biotin-streptavidin interactions. This amplification enhances the sensitivity and accuracy of detection in various assays.
相似化合物的比较
Similar Compounds
Lucifer Yellow: The parent compound of Lycbx, used as a neuronal tracer.
Fluorescein: Another fluorescent dye used for similar applications but with different spectral properties.
Rhodamine: A fluorescent dye with applications in cell biology and imaging
Uniqueness of this compound
This compound is unique due to its biotinylated structure, which allows for signal amplification through biotin-avidin interactions. This feature makes it highly sensitive and suitable for applications requiring precise and accurate detection.
属性
分子式 |
C33H42K2N6O11S3 |
|---|---|
分子量 |
873.1 g/mol |
IUPAC 名称 |
dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C33H44N6O11S3.2K/c34-29-20-15-19(52(45,46)47)16-21-28(20)22(17-25(29)53(48,49)50)32(43)39(31(21)42)14-8-2-7-13-36-26(40)10-3-1-6-12-35-27(41)11-5-4-9-24-30-23(18-51-24)37-33(44)38-30;;/h15-17,23-24,30H,1-14,18,34H2,(H,35,41)(H,36,40)(H2,37,38,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/t23-,24-,30-;;/m0../s1 |
InChI 键 |
VZXAFTRIDBDGEE-HPIAMODPSA-L |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


